molecular formula C25H29BrFN5O2S B2358535 4-(6-溴-4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)-N-[3-[4-(2-氟苯基)哌嗪-1-基]丙基]丁酰胺 CAS No. 422287-79-4

4-(6-溴-4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)-N-[3-[4-(2-氟苯基)哌嗪-1-基]丙基]丁酰胺

货号 B2358535
CAS 编号: 422287-79-4
分子量: 562.5
InChI 键: YRWCZKWUMZTGKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the molecule’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the quinazolinone core could potentially undergo reactions at the carbonyl group or at the sulfur atom .

科学研究应用

抗菌活性

一系列化合物,包括与您询问的化合物结构类似的化合物,已被合成并评估其抗菌特性。例如,使用喹唑啉-4-酮支架合成的化合物已证明对多种细菌和真菌菌株具有潜在的抗菌活性 (Babu, Srinivasulu, & Kotakadi, 2015)。此外,各种喹唑啉酮衍生物,特别是那些带有某些取代基的衍生物,已显示出显着的抗菌和抗真菌活性 (Raval, Desai, & Desai, 2012)

抗癌特性

该化学家族中的一些化合物显示出显着的抗癌活性。例如,已发现苯并喹唑啉酮的特定氨基和硫代衍生物对某些癌细胞系具有显着的细胞毒性,突出了它们作为抗癌剂的潜力 (Nowak 等,2015)。此外,已合成某些丁酰胺衍生物并筛选其初级抗肿瘤活性,对恶性肿瘤细胞显示出中等的功效 (Horishny & Matiychuk, 2020)

合成和表征

与 4-(6-溴-4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)-N-[3-[4-(2-氟苯基)哌嗪-1-基]丙基]丁酰胺 类似的化合物的合成和表征在科学研究中引起了极大的兴趣。这包括为相关化合物开发有效的合成方法 (Kornylov 等,2017) 和探索各种化学反应和转化以创建新的衍生物 (Markosyan 等,2018)

抗病毒和其他生物活性

这些化合物还因其抗病毒特性和其他生物活性而被探索。例如,新型喹唑啉-4(3H)-酮衍生物已证明对呼吸道和生物防御病毒具有抗病毒活性,显示出作为治疗剂的潜力 (Selvam 等,2007)。此外,已合成并评估含有喹唑啉和哌嗪部分的衍生物作为有效的抗肿瘤剂,进一步扩展了该类化合物在生物应用中的用途 (Li 等,2020)

未来方向

Future research could involve studying the synthesis, reactivity, and biological activity of this compound. Given the biological activities associated with quinazolinones and piperazine derivatives, this compound could potentially be of interest in medicinal chemistry .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine, which is synthesized from 6-bromo-4-chloroquinazoline and thiourea. The second intermediate is N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide, which is synthesized from 2-fluorophenylpiperazine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "6-bromo-4-chloroquinazoline", "thiourea", "2-fluorophenylpiperazine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "methanol", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)" ], "Reaction": [ "Synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine:", "Step 1: Dissolve 6-bromo-4-chloroquinazoline (1.0 g, 4.2 mmol) and thiourea (0.5 g, 6.6 mmol) in DMF (10 mL) and stir at 120°C for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (50 mL).", "Step 3: Extract the product with DCM (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine as a yellow solid (0.8 g, 70% yield).", "Synthesis of N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide:", "Step 1: Dissolve 2-fluorophenylpiperazine (1.0 g, 5.5 mmol) and TEA (1.5 mL, 10.8 mmol) in DCM (20 mL) and stir at room temperature for 30 minutes.", "Step 2: Add butyric anhydride (1.2 g, 6.6 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Wash the reaction mixture with 1 N HCl (20 mL), water (20 mL), and brine (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide as a white solid (1.2 g, 85% yield).", "Coupling of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine and N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide:", "Step 1: Dissolve 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine (0.5 g, 1.5 mmol), N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide (0.7 g, 1.8 mmol), DCC (0.5 g, 2.4 mmol), and NHS (0.3 g, 2.4 mmol) in DMF (10 mL) and stir at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea precipitate.", "Step 3: Wash the filtrate with 1 N HCl (20 mL), water (20 mL), and brine (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.6 g, 60% yield)." ] }

CAS 编号

422287-79-4

产品名称

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide

分子式

C25H29BrFN5O2S

分子量

562.5

IUPAC 名称

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C25H29BrFN5O2S/c26-18-8-9-21-19(17-18)24(34)32(25(35)29-21)12-3-7-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-2-1-5-20(22)27/h1-2,5-6,8-9,17H,3-4,7,10-16H2,(H,28,33)(H,29,35)

InChI 键

YRWCZKWUMZTGKW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。